2-甲氧基-N-(2-(4-甲基哌嗪-1-基)-2-(对甲苯基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

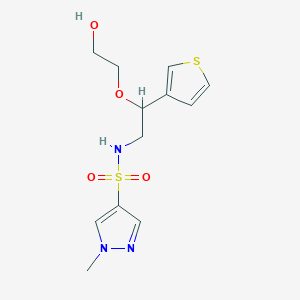

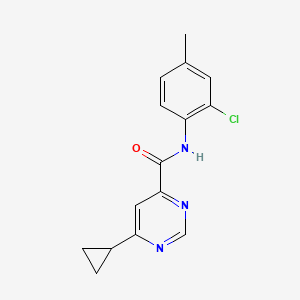

The compound "2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide" is a derivative of benzamide with potential pharmacological properties. It is structurally related to a series of compounds that have been synthesized and tested for their affinity and selectivity towards various dopamine receptor subtypes, particularly the D4 receptor. These compounds typically feature an arylpiperazine moiety linked to a benzamide fragment, which is crucial for their activity .

Synthesis Analysis

The synthesis of related compounds involves the preparation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. The process includes the formation of an amide bond and the attachment of various substituents to the piperazine ring to achieve selectivity and high affinity for the target receptors. The synthesis of these compounds is guided by structure-affinity relationship (SAFIR) studies, which help in optimizing the pharmacological profile .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been analyzed using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the crystalline structure, molecular geometry, and electronic properties of the compounds, which are essential for understanding their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be assessed by studying their molecular electrostatic potential (MEP) and potential energy surface (PES) scans. These theoretical calculations help predict the sites of nucleophilic and electrophilic attack, which is valuable for understanding the compounds' behavior in chemical reactions and their metabolism in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, lipophilicity, and stability, are crucial for their pharmacological activity. These properties can influence the compounds' absorption, distribution, metabolism, and excretion (ADME) profile. Theoretical calculations, including DFT, can provide estimates of these properties, while experimental assays, such as the DPPH free radical scavenging test, can give insights into their antioxidant potential .

科学研究应用

化学合成和反应性

对具有类似于“2-甲氧基-N-(2-(4-甲基哌嗪-1-基)-2-(对甲苯基)乙基)苯甲酰胺”结构的化合物的研究通常集中于它们的合成和化学反应性。例如,Iwanami 等人(1964 年)研究了由乙酰乙酸二乙酯和胺合成的各种化合物的加水分解,揭示了它们化学行为和在进一步合成过程中的潜在应用 (Iwanami 等人,1964 年)。

神经药理学

类似于“2-甲氧基-N-(2-(4-甲基哌嗪-1-基)-2-(对甲苯基)乙基)苯甲酰胺”的化合物的研究的一个重要领域是神经药理学。Łażewska 等人(2019 年)设计了一系列三嗪来评估连接子对人血清素 5-HT6 受体亲和力的作用,突出了开发神经系统疾病新疗法的潜力 (Łażewska 等人,2019 年)。

抗菌特性

Patel 等人(2011 年)合成了新的吡啶衍生物并评估了它们的体外抗菌活性,展示了此类化合物在开发新型抗菌剂中的潜力 (Patel 等人,2011 年)。

受体配体设计

具有苯甲酰胺和哌嗪结构的化合物通常因其与各种受体的结合亲和力而被探索。例如,Perrone 等人(1995 年)合成了具有苯甲酰胺部分的邻甲氧基苯基哌嗪,并评估了它们对多巴胺和血清素受体的亲和力,表明了开发靶向受体激动剂或拮抗剂的潜力 (Perrone 等人,1995 年)。

抗病毒和抗炎研究

研究还扩展到相关化合物的抗病毒和抗炎潜力。Hebishy 等人(2020 年)描述了基于苯甲酰胺的 5-氨基吡唑的合成,显示出对禽流感病毒的显着活性,突出了此类化合物在治疗病毒感染中的治疗潜力 (Hebishy 等人,2020 年)。

作用机制

Target of Action

CHEMBL1823889, also known as 2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide, primarily targets the Potassium/sodium hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1) . This channel is a protein that in humans is encoded by the HCN1 gene. It plays a crucial role in regulating the electrical activity of cells, particularly neurons and cardiac cells.

Mode of Action

It is known to inhibit the activity of hcn1 . This inhibition could potentially alter the electrical activity of the cells, leading to changes in cellular functions.

Pharmacokinetics

Pharmacokinetics is a critical aspect of drug action, influencing the bioavailability of the compound, i.e., the proportion of the drug that enters the circulation and can have an active effect

Result of Action

The molecular and cellular effects of CHEMBL1823889’s action are likely related to its inhibition of HCN1. This could potentially lead to changes in cellular excitability and signaling. The specific effects would depend on the cell type and the physiological context .

属性

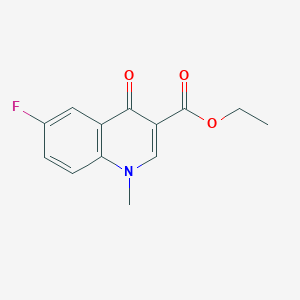

IUPAC Name |

2-methoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c1-17-8-10-18(11-9-17)20(25-14-12-24(2)13-15-25)16-23-22(26)19-6-4-5-7-21(19)27-3/h4-11,20H,12-16H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDYUJVUWIMBKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[[5-[(2,6-Dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3014105.png)

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3014110.png)

![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)

![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)

![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)